4-[1-(Trifluoromethyl)cyclobutyl]benzoicacid
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Overview
Description
4-[1-(Trifluoromethyl)cyclobutyl]benzoic acid is an organic compound with the molecular formula C12H11F3O2 and a molecular weight of 244.21 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a benzoic acid moiety. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 4-[1-(Trifluoromethyl)cyclobutyl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving suitable precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Attachment to the Benzoic Acid Moiety: The final step involves coupling the trifluoromethylcyclobutyl intermediate with a benzoic acid derivative using coupling reagents like palladium catalysts.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4-[1-(Trifluoromethyl)cyclobutyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
These reactions are typically conducted under controlled conditions to ensure the desired product formation.
Scientific Research Applications
4-[1-(Trifluoromethyl)cyclobutyl]benzoic acid finds applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable probe in studying biological pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Mechanism of Action
The mechanism of action of 4-[1-(Trifluoromethyl)cyclobutyl]benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 4-[1-(Trifluoromethyl)cyclobutyl]benzoic acid include:
4-(Trifluoromethyl)benzoic acid: Lacks the cyclobutyl ring, making it less sterically hindered and potentially less reactive.
Cyclobutylbenzoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Trifluoromethylcyclobutane: Lacks the benzoic acid moiety, making it less versatile in synthetic applications.
The presence of both the trifluoromethyl group and the cyclobutyl ring in 4-[1-(Trifluoromethyl)cyclobutyl]benzoic acid imparts unique chemical properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H11F3O2 |
---|---|
Molecular Weight |
244.21 g/mol |
IUPAC Name |
4-[1-(trifluoromethyl)cyclobutyl]benzoic acid |
InChI |
InChI=1S/C12H11F3O2/c13-12(14,15)11(6-1-7-11)9-4-2-8(3-5-9)10(16)17/h2-5H,1,6-7H2,(H,16,17) |
InChI Key |
OPAKJVSPXAYRLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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